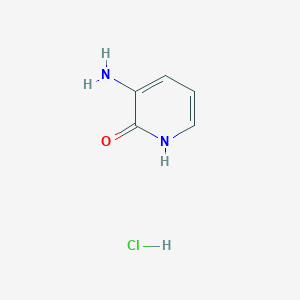

3-Aminopyridin-2-ol hydrochloride

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

3-amino-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-4-2-1-3-7-5(4)8;/h1-3H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQBZFOBZMDVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33631-21-9 | |

| Record name | 2(1H)-Pyridinone, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33631-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminopyridin-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminopyridin 2 Ol Hydrochloride and Analogous Pyridin 2 Ols

Established Synthetic Routes to 3-Aminopyridin-2-ol (3-Amino-2(1H)-pyridinone)

The synthesis of 3-Aminopyridin-2-ol, which exists in tautomeric equilibrium with 3-amino-2(1H)-pyridinone, is of significant interest due to the prevalence of the pyridin-2(1H)-one scaffold in many biologically active compounds. nih.gov This structural motif is a key component in various natural and synthetic molecules, making the development of efficient synthetic methods a priority. nih.gov 3-Aminopyridin-2(1H)-ones are particularly valuable as they contain an amino acid amide fragment, rendering them useful for creating peptidomimetics. nih.gov

Synthesis via Reactions of 2-Aminopyridine (B139424) Precursors

One established pathway to 3-aminopyridin-2-ol and its derivatives involves the use of 2-aminopyridine as a starting material. orgsyn.org A common strategy involves a sequence of bromination and nitration of 2-aminopyridine. orgsyn.org This process, however, can be laborious and result in low yields, often producing a mixture of isomers that are difficult to separate. orgsyn.org

Another approach involves the reaction of 1,3-diketones with chloroacetamide to form N-(3-oxoalkenyl)chloroacetamides. researchgate.net These intermediates, when heated with an excess of pyridine (B92270), cyclize to form pyridin-2(1H)-ones substituted at the 3-position. researchgate.net Subsequent reaction with hydrazine (B178648) hydrate (B1144303) can then yield the desired 3-aminopyridin-2(1H)-ones. researchgate.net

The table below summarizes a synthetic route starting from 2-aminopyridine.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-Aminopyridine | Bromine, Acetic Acid | 2-Amino-5-bromopyridine |

| 2 | 2-Amino-5-bromopyridine | Nitric Acid, Sulfuric Acid | 2-Amino-5-bromo-3-nitropyridine |

| 3 | 2-Amino-5-bromo-3-nitropyridine | Iron, Ethanol, Hydrochloric Acid | 2,3-Diamino-5-bromopyridine |

| 4 | 2-Hydroxy-3-nitro-5-bromopyridine | Iron powder, Hydrochloric acid | 2-Hydroxy-3-amino-5-bromopyridine |

| 5 | 2-Hydroxy-3-amino-5-bromopyridine | Strontium carbonate, Hydrogen | 3-Amino-2-hydroxypyridine |

Table 1: Synthesis from 2-Aminopyridine Precursors google.com

Synthesis from Furan-2-carboxylic Acid Derivatives

An alternative synthetic strategy utilizes furan-2-carboxylic acid derivatives as starting materials. google.com In this process, a furan-2-carboxylic acid derivative, such as its ester or amide, is reacted with ammonia (B1221849) at elevated temperatures in a solvent containing amide groups, and in the presence of an acid catalyst. google.com This one-pot reaction offers a more direct route to 2-amino-3-hydroxypyridines. google.com

For instance, heating furan-2-carboxylic acid methyl ester with ammonia and ammonium (B1175870) bromide in hexamethylphosphoramide (B148902) (hexametapol) at 230°C yields 2-amino-3-hydroxypyridine. google.com The crude yield can be around 50%. google.com Similarly, using furan-2-carboxylic acid amide under similar conditions can lead to a crude yield of approximately 60%. google.com

The table below outlines the synthesis using furan-2-carboxylic acid derivatives.

| Starting Material | Catalyst | Solvent | Temperature | Product | Crude Yield |

| Furan-2-carboxylic acid methyl ester | Ammonium bromide | Hexametapol | 230°C | 2-Amino-3-hydroxypyridine | ~50% |

| Furan-2-carboxylic acid ethyl ester | Ammonium chloride | Hexametapol | 230°C | 2-Amino-3-hydroxypyridine | ~50% |

| Furan-2-carboxylic acid amide | Ammonium chloride | Hexametapol | 230°C | 2-Amino-3-hydroxypyridine | ~60% |

Table 2: Synthesis from Furan-2-carboxylic Acid Derivatives google.com

Biocatalytic Oxyfunctionalization of Pyridine Derivatives

A more recent and environmentally friendly approach involves the use of whole-cell biocatalysts for the oxyfunctionalization of pyridine derivatives. The bacterium Burkholderia sp. MAK1 has been identified as an efficient biocatalyst for the hydroxylation of various pyridin-2-ols and pyridin-2-amines. nih.govresearchgate.net This method offers high regioselectivity, providing a promising route for the preparation of various pyridin-5-ols. researchgate.net

Whole cells of Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net For example, 2-aminopyridin-3-ol can be transformed by these cells, although in this specific case, it leads to an oxidative dimerization product. nih.gov While this particular substrate does not yield 3-aminopyridin-2-ol directly, the study demonstrates the potential of biocatalysis for the regioselective hydroxylation of the pyridine ring. nih.govresearchgate.net

Preparation of 3-Aminopyridin-2-ol Hydrochloride Salt

The hydrochloride salt of a compound can offer advantages such as increased solubility and stability. nih.gov The preparation of this compound typically involves reacting the free base with hydrochloric acid.

A general method for forming a hydrochloride salt involves dissolving the free base in a suitable anhydrous solvent, such as dichloromethane, and then adding a solution of anhydrous hydrochloric acid (e.g., in ether) dropwise. nih.gov The formation of a precipitate indicates the successful formation of the salt, which can then be isolated by filtration and washed with an anhydrous solvent. nih.gov

In a specific example for a related compound, the free base was dissolved in anhydrous dichloromethane, and a 2 M solution of anhydrous HCl in ether was added to precipitate the hydrochloride salt. nih.gov A similar principle would be applied for the preparation of this compound.

Advanced Synthetic Strategies for 3-Aminopyridin-2-ol Derivatives

Ring-Closing Metathesis (RCM) and Post-Cyclization Modifications

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of cyclic compounds, including nitrogen-containing heterocycles. organic-chemistry.orglibretexts.org This reaction, often catalyzed by ruthenium complexes like the Grubbs catalyst, allows for the formation of 5- to 30-membered rings. organic-chemistry.org

While direct synthesis of 3-aminopyridin-2-ol via RCM is not commonly reported, this strategy is highly valuable for creating a wide array of derivatives. The general approach involves the synthesis of an acyclic diene precursor which, upon exposure to a metathesis catalyst, undergoes intramolecular cyclization. organic-chemistry.orgresearchgate.net

For the synthesis of pyridin-2-one derivatives, a diallylamine (B93489) can be subjected to RCM to form a pyrroline, which can then be aromatized. organic-chemistry.org This strategy provides a versatile entry to substituted pyridines. The application of RCM is particularly useful in medicinal chemistry for creating conformationally constrained peptide mimics, where the resulting cyclic structures can enhance biological activity. nih.gov The hydrocarbon bridges formed by RCM are metabolically more stable than traditional linkages like disulfide or lactam bridges. nih.gov

The synthesis of α,β-unsaturated γ- and δ-lactones, which share structural similarities with pyridin-2-ones, has been successfully achieved using RCM of acrylates derived from allylic and homoallylic alcohols. nih.gov This demonstrates the potential of RCM for the synthesis of related heterocyclic systems.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling for C5-substituted derivatives)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of C-C bonds. The Suzuki-Miyaura cross-coupling, in particular, is a widely used method for the arylation, vinylation, or alkylation of heteroaromatic compounds. nih.govyoutube.com The synthesis of C5-substituted pyridin-2-ol derivatives often starts with a dihalogenated pyridine, such as 2,5-dichloropyridine. The challenge lies in achieving site-selectivity, as the reactivity of the halogen atoms can be similar.

Research has shown that ligand-free "Jeffery" conditions can promote unprecedented C5-selective cross-coupling of 2,5-dichloropyridine. nih.gov This is significant because previous cross-coupling reactions on this substrate typically occurred at the C2 position. While the yields for C5 coupling can be modest, the ability to direct the reaction to this position opens up new synthetic possibilities. nih.gov

A general procedure for a Suzuki-Miyaura coupling on a related heterocyclic system, which can be adapted for C5-substituted pyridin-2-ols, involves the reaction of a bromo-substituted precursor with an appropriate boronic acid. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. nih.gov

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. For instance, pyridine sulfinates have been developed as highly effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides, offering an alternative to the often unstable pyridine-2-boronates. rsc.org

Table 1: Example Conditions for Suzuki-Miyaura Cross-Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 3-Bromo-6-(thiophen-2-yl)pyridazine | nih.gov |

| Coupling Partner | (Hetero)aromatic boronic acids | nih.gov |

| Catalyst | Pd(PPh₃)₄ (5 mol %) | nih.gov |

| Base | Aqueous 2 M Na₂CO₃ | nih.gov |

| Solvent | DME/Ethanol mixture | nih.gov |

| Temperature | 80 °C | nih.gov |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds. organic-chemistry.org

While a direct MCR for this compound is not prominently described, numerous MCRs exist for the synthesis of related 2-aminopyridine and 2-pyridone scaffolds. These methods offer valuable insights into the types of structural diversification that can be achieved. For example, a three-component reaction of an enaminone, malononitrile (B47326), and a primary amine can be used to synthesize 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov The reaction mechanism is proposed to proceed through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization. nih.gov

Another powerful approach is the microwave-assisted, one-pot cyclization/Suzuki coupling of a 2-aminopyridine-5-boronic acid pinacol (B44631) ester. nih.gov This method allows for the rapid synthesis of 2,6-disubstituted-3-amino-imidazopyridines, demonstrating that complex functional groups like boronates can be tolerant to MCR conditions, enabling subsequent diversification. nih.gov Catalyst-free three-component reactions in water have also been developed for the synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides, highlighting the potential for environmentally benign synthetic routes. researchgate.net

Table 2: Examples of Multi-Component Reactions for Pyridine-Based Scaffolds

| Reaction Type | Components | Product | Key Features | Reference |

|---|---|---|---|---|

| Three-Component | Enaminone, Malononitrile, Primary Amine | 2-Amino-3-cyanopyridines | Solvent-free conditions, good yields | nih.gov |

| Four-Component (One-Pot) | 2-Aminopyridine-5-boronic acid pinacol ester, Aldehyde, Isocyanide, Aryl halide | 2,6-Disubstituted-3-amino-imidazopyridines | Microwave-assisted, combines cyclization and Suzuki coupling | nih.gov |

| Three-Component | 2-Aminopyridine, Aldehyde, Isocyanide | 3-Aminoimidazo[1,2-a]pyridines | Catalyst-free, performed in water | researchgate.net |

| Three-Component | N-tosylimines, DMAD, Isocyanides | 2-Aminopyrrole systems | High efficiency, valuable in combinatorial chemistry | organic-chemistry.org |

Control of Regioselectivity and Optimization of Reaction Conditions

The control of regioselectivity is a critical aspect of synthesizing substituted pyridin-2-ols. The pyridine ring has multiple reactive sites, and directing a reaction to the desired position is often a significant challenge. For instance, in the synthesis of 2-aminopyridines from pyridine N-oxides, classical methods often require harsh conditions and yield mixtures of regioisomers. morressier.com However, modern protocols have been developed that offer excellent regioselectivity under mild conditions using inexpensive reagents. morressier.com A TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds is another example of a highly regioselective synthesis, in this case affording pyrazolo[1,5-a]pyridines. acs.org

Optimization of reaction conditions—such as temperature, solvent, catalyst, and reactant concentration—is essential for maximizing the yield and purity of the final product. The synthesis of 2-aminopyridine derivatives through MCRs, for example, has been systematically optimized. In one study, the reaction between an enaminone, malononitrile, and benzylamine (B48309) was tested at various temperatures. The yield increased from 0% at room temperature to 75% at 80 °C, demonstrating the critical role of temperature in the reaction's success. nih.gov

Table 3: Optimization of Reaction Conditions for the Synthesis of 2-Amino-N-benzyl-3-cyano-4,6-diphenylpyridine

| Entry | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 25 | 24 | 0 | nih.gov |

| 2 | 40 | 24 | 20 | nih.gov |

| 3 | 60 | 6 | 49 | nih.gov |

| 4 | 80 | 3 | 75 | nih.gov |

Reaction conditions: 1a (1 mmol), malononitrile (1 mmol), and benzylamine (1 mmol). nih.gov

Similarly, in the Chichibabin amination of pyridine, optimization revealed that using 3 equivalents of sodium hydride (NaH) and 2 equivalents of lithium iodide (LiI) in refluxing THF provided the best results for the synthesis of N-butylpyridin-2-amine. orgsyn.org These examples underscore the importance of methodical optimization to develop robust and efficient synthetic procedures for this compound and its analogues.

Comprehensive Spectroscopic and Analytical Characterization of 3 Aminopyridin 2 Ol Hydrochloride and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Proton and carbon NMR are essential for mapping the carbon-hydrogen framework of a molecule. For aminopyridine derivatives, the chemical shifts of the pyridine (B92270) ring protons are typically observed in the aromatic region of the spectrum, generally between δ 6.5 and 8.5 ppm.

For the related compound, 3-aminopyridine (B143674), ¹H NMR spectra in deuterated chloroform (B151607) (CDCl₃) show distinct signals for the pyridine ring protons at approximately δ 8.08, 7.99, 7.03, and 6.97 ppm. chemicalbook.com The amino group protons appear as a broad signal around 3.89 ppm. chemicalbook.com In a different solvent, 30% in DMSO, the proton chemical shifts are observed at δ 8.53, 8.23, 7.40, and 7.26 ppm, with the amino protons at δ 5.80 ppm. chemicalbook.com

In a study of a substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidine, the ¹H and ¹³C NMR data were crucial for the unequivocal assignment of all resonances. nih.gov For instance, in an abnormal N-heterocyclic carbene based nickel complex containing a substituted pyridine, the ¹H NMR spectrum in CDCl₃ showed signals at δ 8.66, 7.92, 7.29, 7.17, and 6.91 ppm, with the amino protons as a broad singlet at 3.95 ppm. rsc.org The corresponding ¹³C NMR spectrum displayed peaks at δ 146.9, 144.7, 143.4, 134.0, 130.6, 129.9, 121.7, 121.5, and 117.5 ppm. rsc.org

Detailed ¹H and ¹³C NMR data for various aminopyridine derivatives have been reported. For example, the ¹H NMR spectrum of 3-aminostyrene in CDCl₃ shows signals corresponding to the aromatic and vinyl protons, while the ¹³C NMR provides insights into the carbon framework. rsc.org Similarly, the spectra for 6-Amino-1,4-benzodioxane have been documented. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts for Selected Aminopyridine Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 3-Aminopyridine | CDCl₃ | 8.08, 7.99, 7.03, 6.97, 3.89 (-NH₂) | Not specified |

| 3-Aminopyridine | 30% in DMSO | 8.53, 8.23, 7.40, 7.26, 5.80 (-NH₂) | Not specified |

| Substituted Pyridine in Ni Complex | CDCl₃ | 8.66, 7.92, 7.29, 7.17, 6.91, 3.95 (-NH₂) | 146.9, 144.7, 143.4, 134.0, 130.6, 129.9, 121.7, 121.5, 117.5 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

In the analysis of a series of 3-acylpyrido[1,2-a]pyrimidinium salts, 2D ¹H,¹H-COSY, ¹H,¹³C HSQC, and ¹H,¹⁵N HSQC/HMBC experiments were instrumental in the complete assignment of all resonances. nih.gov These techniques reveal correlations between neighboring protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon or proton-nitrogen couplings (HMBC), providing a comprehensive picture of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition and molecular formula.

The molecular weight of 3-Aminopyridin-2-ol is 110.11 g/mol , and its molecular formula is C₅H₆N₂O. nih.gov The hydrochloride salt, 3-Aminopyridin-2-ol hydrochloride, has a molecular weight of 146.58 g/mol . sigmaaldrich.com The molecular formula of 2-Amino-3-hydroxypyridine is also C₅H₆N₂O with a molecular weight of 110.11 g/mol . nih.gov

HRMS data for various related structures have been reported with high accuracy. For instance, calculated and found m/z values for different compounds demonstrate the precision of this technique in confirming molecular formulas. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of 3-Aminopyridin-2-ol shows characteristic absorption bands. nih.gov Similarly, the IR spectrum of the related 2-Amino-3-hydroxypyridine has been recorded. nih.gov For 2-amino-3-hydroxypyridine, the spectrum was obtained using a KBr wafer technique. nih.gov

The IR spectrum of 3-aminopyridine exhibits distinct peaks corresponding to N-H stretching vibrations of the amino group, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations within the pyridine ring. chemicalbook.com The IR spectrum of 2-aminopyridine (B139424) also shows characteristic absorptions. nist.gov Furthermore, the IR spectrum of 3-Amino-2-chloropyridine is available and has been evaluated. nist.gov

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Interactions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. In a 0.5 M HCl solution, 3-aminopyridine exhibits two characteristic absorption bands at 249 nm and 317 nm. researchgate.net The formation of the 3-diazopyridinium cation from 3-aminopyridine can also be monitored by UV spectroscopy, which reveals the kinetics of the reaction. researchgate.net The UV-Vis spectrum of 2-Amino-3-hydroxypyridine is also available. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound, thereby verifying its stoichiometry. For 2-aminopyridin-3-ol hydrochloride, elemental analysis can confirm the content of carbon, hydrogen, nitrogen, and chlorine, corresponding to its molecular formula C₅H₇ClN₂O. This technique is essential for confirming the purity and identity of newly synthesized compounds.

Chromatographic Purity Assessment (e.g., HPLC)

The purity of this compound and its derivatives is a critical parameter, particularly in pharmaceutical applications where even trace impurities can affect efficacy and safety. High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. This section details the chromatographic purity assessment of this compound, focusing on a representative Reversed-Phase HPLC (RP-HPLC) method.

While specific, detailed research findings on the HPLC analysis of this compound are not extensively published, methods for structurally similar compounds, such as aminopyridine isomers and their derivatives, provide a strong basis for establishing a robust analytical procedure. cmes.orgepa.govnih.gov The methodology typically involves a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier, allowing for the effective separation of the main compound from its potential process-related impurities and degradation products. cmes.orgnih.gov

A typical HPLC method for the purity assessment of this compound would be validated according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. nih.gov Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Representative HPLC Method Parameters:

A suitable isocratic RP-HPLC method for the analysis of this compound is outlined below. The conditions are designed to provide good resolution and peak shape for the main component and its likely impurities.

| Parameter | Condition |

| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Sample Preparation | The sample is dissolved in the mobile phase to a concentration of approximately 0.5 mg/mL. |

Detailed Research Findings:

In a hypothetical validation study for this method, the system suitability would first be established to ensure the chromatographic system is performing adequately. Following this, the method's performance characteristics would be evaluated.

System Suitability:

System suitability tests are an integral part of the analytical procedure. These tests are performed to ensure that the chromatography system is suitable for the intended analysis. The results should fall within the accepted limits.

| Parameter | Acceptance Criteria | Representative Result |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | 5800 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.45% |

Linearity:

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A linear relationship should be established across a range of concentrations.

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 100 | 0.9995 |

Precision:

The precision of the method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

| Precision Level | RSD (%) |

| Repeatability (Intra-day, n=6) | 0.55% |

| Intermediate Precision (Inter-day, n=6) | 0.82% |

Accuracy:

The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the recovery is calculated.

| Spiked Concentration Level | Mean Recovery (%) |

| 80% | 99.2% |

| 100% | 100.5% |

| 120% | 99.8% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Result (µg/mL) |

| LOD | 0.05 |

| LOQ | 0.15 |

Purity Assessment of a Sample Batch:

Using the validated method, a batch of this compound can be analyzed for its purity and the presence of any related substances. The area normalization method is typically used to calculate the percentage of the main peak and any impurities.

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 3.2 | 0.12 | Unknown Impurity |

| 2 | 4.5 | 99.75 | This compound |

| 3 | 5.8 | 0.13 | Unknown Impurity |

The data presented in these tables are representative of what would be expected from a robust and well-validated HPLC method for the purity assessment of this compound. Such a method is crucial for quality control in the manufacturing process, ensuring the final product meets the required purity specifications.

Crystallographic and Supramolecular Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

A single-crystal X-ray diffraction study is the definitive method for determining the absolute structure of a crystalline compound. This technique would provide the precise coordinates of each atom in the molecule and its orientation within the crystal, which is fundamental for a detailed analysis of its conformation, bonding, and interactions. In the absence of such a study for 3-Aminopyridin-2-ol hydrochloride, the following subsections cannot be addressed with certainty.

Molecular Conformation and Bond Parameters

Without SCXRD data, a definitive description of the molecular conformation, including bond lengths, bond angles, and torsion angles of this compound, cannot be provided. For the related compound, 2-aminopyridin-3-ol, studies have shown that the pyridine (B92270) ring is essentially planar. nih.gov However, the protonation of the pyridine nitrogen and the presence of the chloride counter-ion in the hydrochloride salt would significantly influence the geometry and electronic distribution of the molecule.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal, known as crystal packing, is dictated by a variety of intermolecular forces. For this compound, strong hydrogen bonds involving the pyridinium (B92312) cation, the amino and hydroxyl groups, and the chloride anion would be expected to play a dominant role in the crystal structure. Additionally, π-π stacking interactions between the aromatic pyridine rings could further stabilize the packing arrangement. A related compound, 2-aminopyridin-3-ol, exhibits a crystal structure with hydrogen bonds connecting molecules into double layers. nih.gov The shortest intercentroid distance between π-systems in this related molecule was measured at 3.8887 (7) Å. nih.gov A detailed analysis of these interactions for the hydrochloride salt requires crystallographic data.

Supramolecular Architectures and Synthon Analysis

The predictable and recurring patterns of intermolecular interactions are known as supramolecular synthons. Identifying these synthons is key to understanding and designing new crystal structures. In the case of this compound, the interplay of hydrogen bonds and other interactions would likely lead to specific, extended networks or architectures. The analysis of these supramolecular synthons, which is a cornerstone of crystal engineering, is contingent on the availability of its crystal structure.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray diffraction is a powerful technique for identifying crystalline phases and investigating polymorphism—the ability of a compound to exist in more than one crystal structure. nih.govsigmaaldrich.com Each polymorph has a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form. While PXRD is a valuable tool for quality control and phase identification in bulk samples, a reference pattern, typically calculated from single-crystal data or obtained from a well-characterized standard, is necessary for definitive analysis. As no published crystal structure or reference PXRD pattern for this compound is available, a discussion on its potential polymorphism or phase identification remains speculative.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is performed using the crystallographic information file (CIF) obtained from an SCXRD experiment. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show the nature and strength of intermolecular contacts.

Applications in Organic Synthesis and Chemical Transformation

3-Aminopyridin-2-ol Hydrochloride as a Key Intermediate in Multi-Step Syntheses

This compound and its free base form, 3-aminopyridin-2(1H)-one, are crucial intermediates in the synthesis of more complex molecules, particularly fused heterocyclic systems. Their bifunctional nature, possessing both a nucleophilic amino group and a reactive pyridin-2-one system, allows for sequential reactions to build intricate molecular frameworks.

Versatility as a Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds are fundamental in organic chemistry, forming the core of numerous natural products, vitamins, and pharmaceuticals. ossila.comsrdorganics.comsigmaaldrich.com As a member of this class, this compound is a versatile building block for creating a wide array of other heterocyclic structures. srdorganics.comsigmaaldrich.com Its functional groups provide reactive sites for constructing new rings and introducing various substituents.

The aminopyridine scaffold is a privileged structure in medicinal chemistry, and this compound provides direct access to it. srdorganics.comsigmaaldrich.com Its utility extends to the synthesis of various fused pyridine (B92270) systems. For instance, through condensation and cyclization reactions, it can be converted into derivatives of 1,2,3-triazolo[4,5-b]pyridines. nih.gov Furthermore, it is a precursor for substituted pyridin-2(1H)-ones and 1H-pyrido[2,3-b] researchgate.netsigmaaldrich.comoxazin-2(3H)-ones, which are themselves valuable scaffolds for further chemical exploration. researchgate.net The ability to serve as a starting point for such a diverse range of heterocyclic systems makes this compound an essential tool for synthetic chemists. ossila.comapolloscientific.co.uk

Chemical Reactivity of the Aminopyridinol Moiety

The chemical behavior of 3-aminopyridin-2-ol is dictated by the interplay between the amino group, the pyridine ring, and the hydroxyl/pyridone functionality. This combination allows for a variety of chemical transformations.

The 3-aminopyridin-2(1H)-one structure is susceptible to oxidation. It can be oxidized to form the corresponding pyridine N-oxides. A detailed study has explored the kinetics of the oxidation of 3-aminopyridin-2(1H)-ones by hydrogen peroxide, catalyzed by horseradish peroxidase. researchgate.net This research found that the reaction follows pseudo-first-order kinetics. researchgate.net The study also revealed that the rate of oxidation is influenced by the polarity of substituents on the pyridine ring, with more polar substituents at the 4th position leading to an increased reaction rate. researchgate.net This suggests that the electronic properties of the ring significantly impact its susceptibility to oxidation. The kinetic parameter Vmax/Km, which reflects the substrate specificity of the enzyme, was also found to be greater for compounds with polar substituents. researchgate.net

Table 1: Kinetic Parameters for the Oxidation of 3-Aminopyridin-2(1H)-ones

| Parameter | Observation | Reference |

|---|---|---|

| Reaction Order | Pseudo-first order | researchgate.net |

| Effect of Substrate Concentration | A hyperbolic decrease in the observed rate constant (kobs) with increasing initial concentrations | researchgate.net |

| Effect of Enzyme Concentration | Linear dependence of kobs, suggesting competitive inhibition by the product | researchgate.net |

| Effect of Substituent Polarity | Increased polarity at the 4th position leads to a higher oxidation rate | researchgate.net |

The aminopyridinol moiety can also undergo reductive transformations. While the pyridine ring itself can be reduced under certain conditions, more common are reductions of functional groups derived from the amino group. For example, 3-aminopyridin-2(1H)-one derivatives can react with aromatic aldehydes to form the corresponding Schiff bases (imines). researchgate.net These Schiff bases can then be selectively reduced, for instance with sodium borohydride, to yield 3-(arylmethylamino)-pyridin-2(1H)-ones. researchgate.net This two-step sequence is a powerful method for introducing substituted amino groups at the 3-position of the pyridine ring. researchgate.net

The amino group at the 3-position is a key site for nucleophilic reactions. Under certain conditions, it can be replaced by other functional groups through nucleophilic substitution reactions. This allows for the introduction of a variety of substituents onto the pyridine core, further expanding the synthetic utility of the compound.

Condensation and subsequent cyclization reactions are among the most powerful applications of this compound in forming complex molecules. The adjacent amino and pyridone functionalities are perfectly positioned to participate in reactions that form new rings.

As previously mentioned, the reaction with chloroacetyl chloride is a prime example of an intramolecular cyclization to form 1H-pyrido[2,3-b] researchgate.netsigmaaldrich.comoxazin-2(3H)-ones. researchgate.net Similarly, reactions with other bifunctional electrophiles can lead to a variety of fused heterocyclic systems. The amino group can also act as a nucleophile in condensation reactions. For instance, it reacts with aromatic aldehydes to form Schiff bases and with hydrazine (B178648) hydrate (B1144303), which can lead to further cyclization products. researchgate.net These reactions are fundamental to using this compound as a building block for more elaborate molecular structures.

Table 2: Summary of Key Reactions

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide / Horseradish Peroxidase | Pyridine N-oxides / Oxidized derivatives | researchgate.net |

| Condensation | Aromatic Aldehydes | Schiff Bases (Imines) | researchgate.net |

| Reduction | Sodium Borohydride (on Schiff base) | 3-(Arylmethylamino)-pyridin-2(1H)-ones | researchgate.net |

| Acylation/Cyclization | Chloroacetyl Chloride | 1H-pyrido[2,3-b] researchgate.netsigmaaldrich.comoxazin-2(3H)-ones | researchgate.net |

| Transamidation/Cyclization | Hydrazine Hydrate / Chloroacetyl Chloride | Conjugated 1,3,4-thiadiazole (B1197879) derivatives (from thiooxamides) | researchgate.net |

Catalytic Roles and Reagent Utility (e.g., DMAP in specific reactions)

Pyridine and its derivatives are pivotal in organic synthesis, often acting as nucleophilic catalysts. chemtube3d.com The lone pair of electrons on the nitrogen atom, which is not delocalized around the aromatic ring, allows it to act as a nucleophile. chemtube3d.com This catalytic activity is exemplified by 4-Dimethylaminopyridine (DMAP), a highly efficient catalyst for a wide range of reactions. ontosight.aicommonorganicchemistry.comwikipedia.org

DMAP, a derivative of pyridine, is recognized for its ability to significantly accelerate acylation reactions, sometimes by a factor of up to 10,000. ontosight.aicommonorganicchemistry.com Its utility extends to various transformations, including esterifications, etherifications, and the synthesis of macrocycles. wikipedia.orghighfine.com The mechanism of DMAP catalysis in esterification with acetic anhydride (B1165640), for instance, involves a three-step process. Initially, DMAP reacts with the anhydride to form an acetylpyridinium ion pair. Subsequently, the alcohol substrate attacks the acetylpyridinium, and with the help of a base to remove a proton, the ester is formed, regenerating the DMAP catalyst. wikipedia.orgnih.gov

The catalytic activity of pyridine derivatives is a subject of ongoing research, with studies exploring how electronic and steric effects of substituents on the pyridine ring influence their reactivity. acs.org For instance, the electron density of pyridines can modulate the catalytic activity of metal complexes in which they serve as ligands. acs.org While specific catalytic applications of this compound are not extensively documented in the provided search results, the principles governing the catalytic utility of related pyridine compounds like DMAP provide a framework for its potential roles. The presence of both an amino and a hydroxyl group on the pyridine ring of 3-Aminopyridin-2-ol could influence its basicity and nucleophilicity, and thus its potential as a catalyst or reagent.

Table 1: Comparison of Pyridine-based Catalysts

| Catalyst | Key Applications | Mechanistic Feature |

|---|---|---|

| Pyridine | Acylation reactions | Acts as a nucleophilic catalyst. chemtube3d.com |

| 4-Dimethylaminopyridine (DMAP) | Acylation, Esterification, Etherification | Forms a highly reactive acylpyridinium intermediate. ontosight.aiwikipedia.orghighfine.com |

| Pyridine-ligated Au(III) complexes | Propargyl ester cyclopropanation | Electronic properties of the pyridine ligand modulate the catalytic activity of the gold center. acs.org |

Applications in Medicinal Chemistry and Biological Sciences

3-Aminopyridin-2-ol Hydrochloride as a Precursor for Pharmaceutical Agents

A chemical precursor is a substance that participates in a chemical reaction that produces another compound. wikipedia.org While many precursors have legitimate industrial and commercial applications in products such as medicines, flavorings, and fragrances, they can also be diverted for illicit purposes. wikipedia.orgravimiamet.ee International and national regulatory frameworks are in place to monitor the trade of scheduled precursor chemicals to prevent their use in the illegal manufacture of drugs. wikipedia.orgravimiamet.ee

The aminopyridine structure is a key component in a variety of approved drugs. rsc.org For instance, 2-aminopyridine (B139424) is a widely used moiety in the synthesis of numerous biological compounds. rsc.org Related compounds like 2-chloro-3-aminopyridine, a significant fine chemical product, serve as crucial intermediates in the synthesis of anti-AIDS drugs and other pharmaceuticals. google.com The 3-aminopyridin-2-ol scaffold, existing in equilibrium with its 3-aminopyridin-2(1H)-one tautomer, is a foundational structure for a range of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govelsevierpure.com Through chemical modifications, this precursor is elaborated into potent pharmaceutical agents.

Development of 3-Aminopyridin-2-ol Based Fragment Libraries for Drug Discovery

Fragment-based drug discovery (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. mdpi.com These fragments, typically with a molecular weight under 300 Da, serve as starting points for building more potent and selective drug candidates. mdpi.com This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules. mdpi.com

The 3-aminopyridin-2-one scaffold is well-suited for FBDD due to its ability to form multiple hydrogen bonds with the hinge region of protein kinases and its good physicochemical properties. nih.gov Researchers have synthesized and profiled kinase-targeted fragment libraries based on this core structure. nih.govresearchgate.net By creating a variety of derivatives with different aromatic and heteroaromatic groups, these libraries can be screened against panels of kinases to identify initial "hits." nih.gov This target-blind screening led to the rapid identification of 3-aminopyridin-2-one derivatives as a novel class of inhibitors for kinases involved in mitosis, such as Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov

Biological Activity and Mechanism of Action of Derivatives

Derivatives of 3-aminopyridin-2-ol have demonstrated significant biological activity, primarily through the inhibition of key enzymes involved in disease processes.

A series of non-nucleoside derivatives based on the 3-aminopyridin-2(1H)-one scaffold were synthesized and evaluated for their ability to inhibit HIV-1 Reverse Transcriptase (RT). nih.govelsevierpure.com Several of these analogs proved to be potent and highly selective antagonists of the enzyme. nih.govelsevierpure.com Two compounds from this series, L-697,639 and L-697,661, were particularly effective, inhibiting the spread of HIV-1 infection in cell culture at nanomolar concentrations and were selected for clinical trials. nih.govelsevierpure.com

| Compound | Description | In Vitro IC50 (rC.dG) | Antiviral Activity (MT4 Cells) |

| L-697,639 | 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one | 19 nM | 95% inhibition at 25-50 nM |

| L-697,661 | 3-[[(4,7-dichlorobenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one | N/A | 95% inhibition at 25-50 nM |

Data sourced from research on 3-aminopyridin-2(1H)-one derivatives as HIV-1 RT inhibitors. nih.govelsevierpure.com

Aurora kinases (A, B, and C) and Monopolar Spindle 1 (MPS1) are key serine/threonine kinases that regulate the process of cell division (mitosis). mdpi.commdpi.com Overexpression of these kinases is observed in many human cancers, making them attractive targets for cancer therapy. mdpi.com Screening of a 3-aminopyridin-2-one based fragment library against a panel of 26 kinases identified compounds that act as ligand-efficient inhibitors of MPS1 and the Aurora kinase family. nih.govnih.gov Specifically, fragments with a pyrazole or pyridine (B92270) group at the C5-position of the core scaffold showed notable activity. nih.gov X-ray crystallography studies revealed the binding mode of these fragments, highlighting key interactions that can be exploited to improve potency and selectivity. nih.govnih.gov

| Fragment | Target Kinase | % Inhibition at 100 µM |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1, Aurora A, Aurora B | Good activity and ligand efficiency |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora A, Aurora B | Good activity and ligand efficiency |

| 3-aminopyridin-2-one (unsubstituted) | Aurora A, AKT2 | 58% (Aurora A), 77% (AKT2) |

Data derived from the screening of a 3-aminopyridin-2-one based fragment library. nih.gov

Neuronal nitric oxide synthase (nNOS) is an enzyme whose inhibition is a therapeutic target for various neurodegenerative disorders. nih.govacs.orgnih.gov A significant challenge in this area is designing inhibitors that are potent in humans and selective over other NOS isoforms (e.g., eNOS and iNOS). nih.govacs.org Research has focused on the related 2-aminopyridine scaffold as a basis for developing potent and selective nNOS inhibitors. nih.govacs.org By optimizing this scaffold, for example with a central pyridine linker, researchers have developed compounds with excellent potency and selectivity for human nNOS. nih.govacs.orgnih.gov Compound 14j, a promising inhibitor from one such study, demonstrated a Kᵢ value of 13 nM against human nNOS and high selectivity over other isoforms. nih.govacs.orgnih.gov

| Compound | Target | Kᵢ (rat nNOS) | Kᵢ (human nNOS) | Selectivity (human n/e) |

| 14j | nNOS | 16 nM | 13 nM | 1761-fold |

| 5 | nNOS | 17 nM | 59 nM | 759-fold (rat) |

| 6 | nNOS | 35 nM | 64 nM | 507-fold (rat) |

Data from studies on 2-aminopyridine-based nNOS inhibitors. nih.govacs.org

Enzyme Inhibition

Mycobacterium tuberculosis Glutamine Synthetase Inhibition (for 6-aminopyridin-3-ol and related compounds)

Glutamine synthetase (GS) is a crucial enzyme for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It plays a vital role in nitrogen metabolism and cell wall biosynthesis, making it an attractive target for novel anti-tubercular drugs. nih.govnih.gov Research into inhibitors of Mtb GS has identified several classes of compounds, including derivatives of aminopyridines.

While specific data on this compound is limited, studies on related compounds such as 3-aminoimidazo[1,2-a]pyridines have shown promising inhibitory activity against Mtb GS. nih.govresearchgate.net These compounds target the ATP-binding site of the enzyme, leading to the disruption of essential bacterial processes. The exploration of various substituents on the aminopyridine core has revealed key structural features that enhance inhibitory potency. For instance, the introduction of specific functional groups can lead to additional hydrogen bonding interactions with the enzyme's active site, significantly improving efficacy. nih.gov One of the most potent inhibitors reported in this class, a 2,4,5-trisubstituted imidazole, demonstrated an IC50 of 0.049 µM and a minimum inhibitory concentration (MIC) of 2 µg/mL against M. tuberculosis. nih.gov

| Compound Class | Specific Derivative | Target | Inhibitory Concentration (IC50) |

|---|---|---|---|

| 3-Aminoimidazo[1,2-a]pyridines | Compound 28 | Mtb GS | 4.9 µM nih.gov |

| 2,4,5-Trisubstituted Imidazoles | Compound 37 | Mtb GS | 0.049 µM nih.gov |

| 2-tert-butyl-4,5-diarylimidazoles | Not Specified | Mtb GS | Submicromolar values researchgate.net |

Receptor Ligand Development (e.g., Nicotinic Acetylcholine Receptors for related aminopyridines)

Aminopyridine derivatives have been extensively investigated as ligands for various receptors, particularly the nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels involved in numerous physiological processes in the central and peripheral nervous systems. nih.gov Dysregulation of nAChR activity is implicated in various neurological disorders, making them important therapeutic targets.

Studies on 3-aminopyridine (B143674) derivatives have demonstrated their ability to bind to central nAChRs with high affinity. nih.gov For example, certain amine derivatives obtained from the reduction of corresponding secondary amides have shown affinity in the nanomolar range. nih.gov The binding affinity of these compounds is influenced by the nature of the substituents on the aminopyridine ring and the linker separating it from other structural motifs. Homoazanicotine, a novel nAChR ligand, exhibits selective binding to nicotinic receptors with a Ki of 7.8 nM. nih.gov The structure-activity relationship studies of such compounds provide valuable insights for the design of selective and potent nAChR modulators for the treatment of conditions like nicotine addiction and neurodegenerative diseases. nih.govchemrxiv.org

| Compound | Receptor Target | Binding Affinity (Ki) |

|---|---|---|

| Homoazanicotine | Nicotinic Acetylcholine Receptors | 7.8 nM nih.gov |

| Related 3-Aminopyridine Amines | Central Nicotinic Acetylcholine Receptors | Nanomolar range nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal)

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Aminopyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. While specific data for this compound is not extensively available, studies on related aminopyridine compounds have revealed their potential.

Transition metal complexes of 3-aminopyridine have been synthesized and evaluated for their antibacterial and antifungal activities. researcher.life Furthermore, certain 2-aminopyridine derivatives have shown significant antibacterial efficacy, particularly against Gram-positive bacteria. nih.gov The mechanism of action is believed to involve the disruption of the bacterial cell structure. nih.gov The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial potency. litfl.comyoutube.comnih.govnih.govekb.eg

| Compound/Derivative | Microorganism | Activity/MIC |

|---|---|---|

| 2-Aminopyridine derivative (2c) | S. aureus | 0.039 ± 0.000 µg·mL⁻¹ nih.gov |

| 2-Aminopyridine derivative (2c) | B. subtilis | 0.039 ± 0.000 µg·mL⁻¹ nih.gov |

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in a wide range of diseases. The aminopyridine scaffold has been explored for its anti-inflammatory potential. Although direct evidence for this compound is scarce, studies on related compounds suggest that this chemical class may possess anti-inflammatory properties.

For instance, peptide derivatives of 4-aminopyridine have been shown to exhibit in vivo anti-inflammatory effects and inhibit the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in inflammation. bas.bg A novel imidazo[1,2-a]pyridine derivative has demonstrated anti-inflammatory effects in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Furthermore, a series of pyridine and pyrimidine derivatives have shown significant inhibition of nitric oxide production in LPS-stimulated macrophages, with IC50 values in the micromolar range. nih.gov These findings suggest that the anti-inflammatory actions of aminopyridine derivatives may be mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways. researchgate.netosti.govresearchgate.net

| Compound/Derivative | Model/Target | Effect/IC50 |

|---|---|---|

| Pyridine derivative (7a) | Nitric Oxide Production (RAW 264.7 cells) | 65.48% inhibition (IC50 = 76.6 µM) nih.gov |

| Pyridine derivative (7f) | Nitric Oxide Production (RAW 264.7 cells) | 51.19% inhibition (IC50 = 96.8 µM) nih.gov |

| Pyrimidine derivative (9d) | Nitric Oxide Production (RAW 264.7 cells) | 61.90% inhibition (IC50 = 88.7 µM) nih.gov |

Potential in Neurological Disorder Therapies

Aminopyridines have made a significant impact in the field of neurology, with some derivatives being approved for the treatment of specific neurological conditions. The primary mechanism of action for many of these compounds is the blockade of voltage-gated potassium channels. nih.govrsc.org This action enhances neurotransmitter release and improves nerve impulse conduction in demyelinated axons.

4-Aminopyridine (dalfampridine) is approved for improving walking in patients with multiple sclerosis. nih.govrsc.org 3,4-Diaminopyridine (B372788) (amifampridine) is used to treat Lambert-Eaton myasthenic syndrome. nih.gov While there is no specific clinical data for this compound in neurological disorders, the proven efficacy of other aminopyridines highlights the therapeutic potential of this class of compounds for a range of neurological conditions characterized by impaired nerve conduction. nih.gov

Anticancer Activity of Derivatives

The development of novel anticancer agents is a critical area of research, and the aminopyridine scaffold has been utilized in the design of compounds with potent cytotoxic activity against various cancer cell lines.

Numerous studies have reported the synthesis and evaluation of aminopyridine derivatives with significant anticancer properties. For instance, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown good inhibitory activity against renal cancer cell lines, with some compounds exhibiting greater potency than existing drugs like sunitinib and sorafenib. rsc.org Spiro-pyridine derivatives have also demonstrated promising anticancer potential against hepatocellular carcinoma (HepG-2) and colorectal adenocarcinoma (Caco-2) cell lines, with IC50 values in the low micromolar range. nih.gov The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. nih.govresearchgate.net

| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC50) |

|---|---|---|

| 4-Aminopyrazolo[3,4-d]pyrimidine (12c) | Renal Cancer (unspecified) | Potent, better than sunitinib and sorafenib rsc.org |

| 4-Aminopyrazolo[3,4-d]pyrimidine (12j) | Leukemia (MOLT-4) | 1.82 µM rsc.org |

| Spiro-pyridine (7) | Caco-2 | 7.83 ± 0.50 µM nih.gov |

| Spiro-pyridine (8) | HepG-2 | 8.42 ± 0.70 µM nih.gov |

| Pyridine-urea (8e) | MCF-7 | 3.93 ± 0.73 µM researchgate.net |

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For aminopyridine derivatives, SAR studies have been instrumental in optimizing their therapeutic properties, including potency, selectivity, and pharmacokinetic profiles. longdom.orgjopir.in

Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological activity, are powerful tools in rational drug design. nih.govlongdom.orgjopir.in These models help in predicting the activity of novel compounds before their synthesis, thereby accelerating the drug discovery process. nih.govlongdom.orgjopir.in

For aminopyridine derivatives, SAR studies have revealed several key features that govern their activity:

Substitution Pattern: The position and nature of substituents on the pyridine ring can dramatically affect biological activity. For example, in the context of Mtb GS inhibitors, a hydrogen-bond donor at the meta-position was found to be important for activity. nih.gov

Functional Groups: The presence of specific functional groups, such as the N-oxide in aminopyridine N-oxides, can be essential for activity and selectivity against certain kinases.

Stereochemistry: The three-dimensional arrangement of atoms can be critical for receptor binding and biological response.

By systematically modifying the aminopyridine scaffold and evaluating the resulting changes in activity, researchers can develop more effective and safer drug candidates.

Unveiling the Chemical Landscape of this compound

A versatile building block in medicinal chemistry, this compound is a heterocyclic compound that has garnered interest for its utility in the synthesis of a variety of biologically active molecules. This article delves into the chemical properties, synthesis, and notable applications of this compound, with a particular focus on its role in medicinal chemistry and the pharmacokinetic considerations of related molecular frameworks.

The structural motif of this compound serves as a valuable scaffold in the design and synthesis of compounds with therapeutic potential. Its utility stems from the presence of multiple functional groups that can be readily modified to explore structure-activity relationships and optimize pharmacological properties.

Pharmacokinetic Considerations (e.g., Blood-Brain Barrier Permeability of related scaffolds)

The ability of a molecule to cross the BBB is influenced by a combination of physicochemical properties, including lipophilicity, molecular size, and the presence of hydrogen bond donors and acceptors. Computational, or in silico, models are often employed in the early stages of drug discovery to predict the BBB permeability of novel compounds. These models utilize various molecular descriptors to estimate the logBB value (the logarithm of the ratio of the concentration of a compound in the brain to that in the blood).

For instance, research on kinase inhibitors with a 3-aminopyridin-2-one core has highlighted the importance of this scaffold in generating compounds with drug-like properties. nih.gov The development of predictive models for BBB permeability is an active area of research, with machine learning and other computational techniques being used to create increasingly accurate predictions based on large datasets of known compounds. researchgate.netresearchgate.netnih.govarxiv.org These predictive tools can help guide the design of novel aminopyridine derivatives with an improved potential for CNS activity.

Emerging Applications in Materials Science and Agrochemicals

Integration into Novel Polymeric Materials for Enhanced Properties

The field of polymer science has seen a growing interest in incorporating heterocyclic compounds like aminopyridines to create materials with tailored characteristics. Derivatives of aminopyridine are being utilized both to synthesize new polymers and to modify existing ones, thereby enhancing their intrinsic properties.

Research has demonstrated the synthesis of polyaminopyridines through methods such as electropolymerization. researchgate.net For instance, poly-2-aminopyridine has been successfully synthesized and characterized, revealing a head-to-tail structure. researchgate.net Such polymers exhibit electrochemical reversibility and fast charge transfer characteristics, making them suitable for various electronic applications. researchgate.net

Furthermore, aminopyridine derivatives are used to functionalize conventional polymers. In one innovative approach, Poly(vinyl chloride) (PVC) was chemically modified using compounds derived from 2-aminopyridine (B139424). researchgate.net This modification involves grafting new chemical units onto the PVC backbone, resulting in a polymer with new properties that can be leveraged for advanced applications. researchgate.net

Table 1: Research Findings on Aminopyridine-Based Polymeric Materials

| Research Focus | Key Findings | Source(s) |

|---|---|---|

| Synthesis of Poly-2-aminopyridine | - Synthesized via potential cycling (electropolymerization).- Resulting polymer has a head-to-tail structure.- Exhibits electrochemical reversibility and fast charge transfer. | researchgate.net |

Precursor for the Synthesis of Specialty Dyes (e.g., Fluorescent, Photosensitive Dyes)

The aminopyridine structure is a foundational component in the synthesis of various dyes. Specifically, 3-aminopyridine (B143674) is recognized for its role as an intermediate in the creation of dyes and drugs. osha.gov The presence of the reactive amino group on the pyridine (B92270) ring allows for the construction of larger, more complex chromophoric systems responsible for the color and function of the dye. As a close derivative, 3-Aminopyridin-2-ol hydrochloride offers similar potential, with its functional groups serving as active sites for chemical reactions that build the molecular structure of specialty dyes, including those with fluorescent or photosensitive properties.

Agricultural Chemistry Applications (e.g., Herbicides, Fungicides, Plant Growth Regulators)

Pyridine derivatives are crucial intermediates in the production of a wide range of agrochemicals. google.comgoogle.com The structural backbone of this compound is found in numerous compounds designed to protect crops and enhance growth.

Aminopyridine derivatives are instrumental in synthesizing modern pesticides. For example, 2-chloro-3-aminopyridine is an important source material for producing phthalic diamide (B1670390) insecticides. google.com Structurally related compounds, such as aminopyrimidine derivatives, have been developed and are used as effective fungicides. google.com The broader class of pyridine-based compounds includes potent herbicides like aminopyralid, which functions as a synthetic plant hormone to control weed growth. epa.gov The development of novel antifungal agents has also involved incorporating amino acid-like fragments into heterocyclic structures, a strategy that underscores the value of the amino group in designing biologically active molecules for agriculture. researchgate.net

Table 2: Examples of Pyridine Derivatives in Agrochemicals

| Derivative Class/Compound | Application Type | Role/Example | Source(s) |

|---|---|---|---|

| Aminopyridine Derivatives | Pesticide Intermediate | Used to synthesize anti-ulcer and anti-AIDS drugs, as well as pesticides. | google.com |

| 2-chloro-3-aminopyridine | Insecticide Intermediate | Serves as a key source material for phthalic diamide insecticides. | google.com |

| Aminopyrimidine Derivatives | Fungicide | Can be mixed with other active substances like insecticides and herbicides for broad-spectrum crop protection. | google.com |

Analytical Reagent Development for Detection and Quantification

In addition to their role in synthesis, aminopyridine derivatives serve as effective reagents in analytical chemistry. google.com Their ability to react selectively or be detected with high sensitivity makes them valuable for the detection and quantification of other chemical substances.

An example of this application is found in industrial hygiene, where methods have been developed to monitor airborne aminopyridines. The Occupational Safety and Health Administration (OSHA) utilizes a method where air is drawn through a filter coated with sulfuric acid to capture aminopyridine isomers. osha.gov The collected compounds are then extracted and analyzed using gas chromatography, a technique that allows for their precise quantification. osha.gov This application highlights how the chemical properties of aminopyridines are harnessed to develop reliable analytical procedures for monitoring environmental and workplace conditions. osha.gov

Table 3: Analytical Application of Aminopyridines

| Application | Method Summary | Analyte Example | Source(s) |

|---|

Toxicological Considerations and Safety Research General Class Relevance

Mutagenicity and Carcinogenicity Assessment of Aminopyridine Class

Concerns about the mutagenic and carcinogenic properties of chemicals are paramount in toxicological assessments. For the aminopyridine class, structure-activity relationship analyses and available data suggest that they are unlikely to be mutagenic in standard genotoxicity assays. epa.gov

For instance, 2-aminopyridine (B139424) did not show mutagenic activity in Escherichia coli strain Sd-4-73. epa.gov Similarly, 3-aminopyridine (B143674) was not mutagenic in Escherichia coli strain WP2 uvrA. epa.gov However, a study did report that 3-aminopyridine was mutagenic in Salmonella typhimurium TA98 in the presence of S-9 and norharman. epa.gov It is important to note that the structurally similar compound, pyridine (B92270), has tested positive in a 2-year rodent carcinogenicity assay, which warrants consideration for the aminopyridine class. epa.gov

In contrast, certain heterocyclic amines, which are also nitrogen-containing aromatic compounds, have been identified as mutagens and carcinogens. nih.govnih.gov These compounds, often formed during the cooking of meat, have demonstrated mutagenic properties in bacterial assays and carcinogenic effects in rodents. nih.gov

With regard to 3-Aminopyridin-2-ol specifically, safety data sheets indicate that it is not classified as germ cell mutagenic or carcinogenic. chemos.de

Table 1: Mutagenicity Data for Select Aminopyridines

| Compound | Test System | Metabolic Activation | Result |

| 2-Aminopyridine | Escherichia coli Sd-4-73 | Not specified | Negative |

| 3-Aminopyridine | Escherichia coli WP2 uvrA | Not specified | Negative |

| 3-Aminopyridine | Salmonella typhimurium TA98 | With S-9 and norharman | Positive |

Potassium Channel Blockade by Aminopyridines

A key mechanism of action for the aminopyridine class is the blockade of potassium channels. epa.govnih.gov These channels are crucial for regulating neuronal excitability and signal propagation. abcam.com By blocking these channels, aminopyridines can prolong action potentials and increase neurotransmitter release. wikipedia.org

4-aminopyridine (4-AP) is a well-studied, non-selective blocker of voltage-gated potassium (Kv) channels, affecting most Kv1-Kv4 subtypes. nih.govtocris.com This action is responsible for its therapeutic effects in certain neurological conditions, but also contributes to its toxicity. wikipedia.org The blockade of potassium channels can lead to hyperexcitability, convulsions, and seizures. epa.govnih.gov

The potency of different aminopyridines in blocking potassium channels varies. A study on the release of [3H]5-hydroxytryptamine from rat hippocampal slices showed the following rank order of potency for potassium channel blockade: 3,4-diaminopyridine (B372788) ≈ 4-AP > 2-AP > 3-AP > pyridine. nih.gov

Table 2: Relative Potency of Aminopyridines in Potassium Channel Blockade

| Compound | Relative Potency |

| 3,4-Diaminopyridine | ~ 1 |

| 4-Aminopyridine | ~ 1 |

| 2-Aminopyridine | Lower |

| 3-Aminopyridine | Lower |

| Pyridine | Lowest |

Identification of Knowledge Gaps in Toxicity Profiles for Related Compounds

Despite the existing research, significant gaps in the knowledge regarding the chronic toxicity and carcinogenic activity of monoaminopyridines have been identified. epa.gov For 3-aminopyridine, in particular, no information on its subchronic or chronic toxicity was found in the available literature. epa.gov This lack of long-term toxicity data represents a critical knowledge gap that hinders a comprehensive risk assessment for this compound and its derivatives.

Furthermore, while acute toxicity data for some aminopyridines exist, there is a need for more extensive studies to fully characterize the toxicity profiles of the entire class. epa.gov The National Cancer Institute's Division of Cancer Biology highlighted the need for further studies to characterize the toxicity of aminopyridines. epa.gov

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 3-Aminopyridin-2-ol Hydrochloride

This compound, a pyridinone derivative, is recognized in the scientific community for its versatile chemical nature and its potential as a scaffold in medicinal chemistry. The compound exists in tautomeric equilibrium with its 3-aminopyridin-2(1H)-one form, a characteristic that plays a significant role in its chemical reactivity and biological interactions.

Current understanding of this compound is largely centered on its utility as a building block in the synthesis of more complex molecules. The presence of both an amino group and a hydroxyl group on the pyridine (B92270) ring provides multiple reactive sites for chemical modification. This has been exploited in the development of fragment libraries for drug discovery. For instance, libraries based on the 3-aminopyridin-2-one motif have been synthesized and screened for their activity against various protein kinases. researchgate.netnih.gov

Research has shown that derivatives of 3-aminopyridin-2-ol are capable of forming multiple hydrogen bonds, a key feature for interacting with biological targets such as the hinge region of kinases. nih.gov This has led to the identification of 3-aminopyridin-2-one derivatives as inhibitors of critical cell cycle kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy. nih.gov The fundamental 3-aminopyridin-2-one scaffold itself, however, has demonstrated weak activity in such screenings, highlighting the necessity of further chemical elaboration to achieve potent and selective inhibition. nih.gov

The synthesis of the core structure can be achieved through various organic chemistry reactions. One common approach involves the modification of a pre-existing pyridine ring. For example, the synthesis of a 3-aminopyridin-2-one based fragment library has been accomplished starting from 5-bromo-2-methoxypyridin-3-amine (B1520566) through Suzuki cross-coupling reactions followed by deprotection. researchgate.net Another synthetic route involves the Hofmann rearrangement of a carboxamide intermediate. researchgate.net These synthetic strategies underscore the adaptability of the aminopyridinol scaffold to various reaction conditions, allowing for the generation of a diverse range of derivatives.

The following table summarizes the key properties of the parent compound, 3-Aminopyridin-2-ol.

| Property | Value |

| Molecular Formula | C5H6N2O |

| Tautomeric Form | 3-Aminopyridin-2(1H)-one |

| Key Functional Groups | Amino group, Hydroxyl group |

| Primary Research Area | Medicinal Chemistry, Organic Synthesis |

| Known Biological Target Class | Protein Kinases |

Unexplored Research Avenues and Challenges

Despite the foundational knowledge, several research avenues concerning this compound remain largely unexplored. A significant gap exists in the comprehensive toxicological and pharmacological profiling of the compound itself. While its derivatives have been the focus of biological evaluation, the intrinsic activity and safety profile of the parent hydrochloride salt are not well-documented in publicly available literature.

A major challenge lies in achieving selectivity when targeting biological molecules. While derivatives have shown promise as kinase inhibitors, developing compounds that can selectively inhibit a specific kinase without affecting others remains a hurdle. nih.gov This is a common challenge in kinase inhibitor development due to the highly conserved nature of the ATP-binding site across the kinome. nih.gov Future research could focus on computational modeling and structural biology to design derivatives with improved selectivity profiles.

The full synthetic potential of this compound has yet to be realized. While it has been used as a scaffold, exploring its utility in a wider range of chemical transformations could lead to the discovery of novel molecular architectures with unique properties. For example, its application in multicomponent reactions or as a ligand in organometallic catalysis is an area ripe for investigation. The development of more efficient and scalable synthetic routes to the core structure and its derivatives also presents an ongoing challenge. chemrxiv.org

Furthermore, the exploration of its potential in materials science is a nascent field. The ability of the molecule to participate in hydrogen bonding and coordinate with metal ions suggests that it could be a valuable component in the design of novel polymers, metal-organic frameworks (MOFs), or functional materials with interesting optical or electronic properties.

Potential for Next-Generation Chemical and Therapeutic Innovations

The unique structural features of this compound position it as a promising starting point for next-generation chemical and therapeutic innovations. The established role of its derivatives as kinase inhibitors provides a strong foundation for the development of novel anti-cancer agents. nih.gov By leveraging structure-activity relationship (SAR) studies and computational design, it may be possible to engineer highly potent and selective inhibitors for specific kinases implicated in various cancers.

Beyond oncology, the aminopyridine scaffold is known to interact with a variety of biological targets. Aminopyridines, in general, are recognized for their ability to modulate the activity of enzymes and receptors, suggesting that derivatives of 3-Aminopyridin-2-ol could be explored for a wide range of therapeutic applications. rsc.org These could include treatments for inflammatory diseases, neurodegenerative disorders, or infectious diseases. nih.govtandfonline.com The core structure's ability to be readily functionalized allows for the creation of diverse chemical libraries that can be screened against a multitude of biological targets.

In the realm of chemical innovation, this compound can serve as a versatile synthon for the construction of complex heterocyclic systems. Its multiple reaction sites allow for the introduction of various functionalities, leading to the creation of novel chemical entities with tailored properties. This could be particularly valuable in the development of new catalysts, chemosensors, or molecular probes for biological imaging. The inherent properties of the pyridine ring, such as its aromaticity and ability to participate in pi-stacking interactions, can be harnessed to create materials with specific electronic or photophysical characteristics.

常见问题

Q. What are the optimal synthetic routes for preparing 3-Aminopyridin-2-ol hydrochloride in laboratory settings?

this compound is typically synthesized via multi-step reactions starting from pyridine derivatives. Key steps include halogenation (chlorination/bromination), followed by amino and hydroxyl group introduction. For example:

- Step 1 : Chlorination of pyridine at the 2-position using POCl₃ or SOCl₂ under reflux .

- Step 2 : Amination via nucleophilic substitution with ammonia or protected amines at the 3-position, requiring controlled pH (~8–10) and temperature (60–80°C) .

- Step 3 : Hydroxyl group introduction via hydrolysis under acidic or basic conditions.

- Final Salt Formation : Reaction with HCl to form the hydrochloride salt, enhancing water solubility .

Methodological Tip : Optimize reaction yields by adjusting solvent polarity (e.g., ethanol/water mixtures) and monitoring intermediates via TLC or HPLC .

Q. How can researchers verify the purity and structural integrity of this compound?